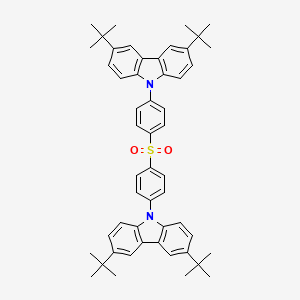

9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole)

説明

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Information

The compound is systematically named according to IUPAC guidelines as 9,9'-(sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole). Its CAS Registry Number, 1396165-20-0 , serves as a unique identifier in chemical databases. The nomenclature reflects the central sulfonyl-bridged biphenyl core, flanked by two carbazole moieties substituted with tert-butyl groups at the 3- and 6-positions.

Molecular Formula and Weight Analysis

The molecular formula, C₅₂H₅₆N₂O₂S , was confirmed through high-resolution mass spectrometry. The molecular weight of 773.08 g/mol aligns with theoretical calculations based on isotopic composition.

Table 1: Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₅₂H₅₆N₂O₂S |

| Molecular Weight (g/mol) | 773.08 |

| CAS Registry Number | 1396165-20-0 |

Crystallographic Data and Conformational Isomerism

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous sulfonyl-bridged aromatic systems exhibit a dihedral angle of 70–90° between the two phenyl rings connected to the sulfonyl group. The tert-butyl substituents adopt a sterically hindered conformation, forcing the carbazole units into a non-planar arrangement. This spatial distortion reduces π-π stacking interactions, a feature critical for its performance as a dopant in amorphous organic matrices.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR analysis (CDCl₃, 400 MHz) reveals distinct resonances:

- δ 1.50–1.55 ppm : Singlet integrating to 36 protons from four tert-butyl groups

- δ 7.20–8.50 ppm : Multiplet corresponding to 16 aromatic protons on carbazole and bridged phenyl rings

- δ 8.70–8.90 ppm : Doublet (J = 8.5 Hz) for the two NH protons of carbazole

¹³C NMR (100 MHz) shows characteristic signals at:

- δ 31.2 ppm : Quaternary carbon of tert-butyl groups

- δ 110–150 ppm : Aromatic carbons, with deshielded signals at δ 142.5 ppm for carbazole C9 positions

The sulfonyl group induces significant deshielding of adjacent aromatic protons, creating a distinctive splitting pattern in the δ 7.80–8.20 ppm region.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS, 70 eV) displays the following key features:

- Base peak at m/z 773.08 : Corresponds to the molecular ion [M]⁺

- Major fragment at m/z 657.12 : Loss of one tert-butyl group (C₄H₉)

- Peak cluster at m/z 458–462 : Cleavage of the sulfonyl bridge with retention of one carbazole-tert-butyl moiety

Table 2: Characteristic Mass Spectral Features

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 773.08 | 100 | [M]⁺ |

| 657.12 | 68 | [M - C₄H₉]⁺ |

| 462.05 | 45 | [C₂₈H₂₈N₁O₁S]⁺ |

The UV-Vis spectrum in toluene exhibits a λmax at 346 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π-π* transitions of the conjugated carbazole system. Fluorescence emission at 404 nm (ΦFL = 0.32) demonstrates moderate quantum yield, consistent with its role as a blue-light-emitting dopant.

特性

CAS番号 |

1396165-20-0 |

|---|---|

分子式 |

C52H56N2O2S |

分子量 |

773.1 g/mol |

IUPAC名 |

3,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]sulfonylphenyl]carbazole |

InChI |

InChI=1S/C52H56N2O2S/c1-49(2,3)33-13-25-45-41(29-33)42-30-34(50(4,5)6)14-26-46(42)53(45)37-17-21-39(22-18-37)57(55,56)40-23-19-38(20-24-40)54-47-27-15-35(51(7,8)9)31-43(47)44-32-36(52(10,11)12)16-28-48(44)54/h13-32H,1-12H3 |

InChIキー |

BYVDHRISGUVOPW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |

製品の起源 |

United States |

準備方法

Reaction Steps

Key Observations :

- Reaction Mechanism : NaH abstracts a proton from carbazole’s nitrogen, creating a carbanion that attacks the electrophilic fluorine of bis(p-fluorophenyl)sulfone.

- Solvent Role : DMF stabilizes ionic intermediates and facilitates high-temperature reactions.

- Inert Atmosphere : Prevents oxidation of intermediates and side reactions.

Alternative Coupling Methods

While less common, other approaches have been explored for structurally related compounds, offering insights for scalability or functionalization.

Halogenation-Coupling Route

Adapted from methods for similar sulfone-linked carbazoles (e.g., DMAC-DPS):

- Halogenation : Iodination of a precursor (e.g., DMAC-DPS) using N-iodosuccinimide (NIS) in chloroform.

- Ullmann Coupling : Reaction with 3,6-di-tert-butylcarbazole using CuI, K₃PO₄, and trans-1,2-diaminocyclohexane in dioxane at 110°C.

Advantages : Enables functionalization at specific positions (e.g., iodine substitution).

Limitations : Lower yields (e.g., 58% for DCzDMAC-DPS), complex purification.

Purification and Characterization

Post-synthesis steps ensure high purity for optoelectronic applications.

Analytical Data :

- HPLC Purity : ≥97% (sublimed grade).

- HOMO/LUMO : 5.81 eV / 2.52 eV (ideal for hole transport in OLEDs).

Critical Factors Influencing Synthesis

Research Findings and Applications

- TADF Material : The compound’s low ΔEST (0.32 eV) enables efficient triplet-to-singlet upconversion, critical for blue OLEDs.

- Device Performance : OLEDs using this material as a dopant achieved EQE >9.9% with DPEPO as the host.

- Scalability : Multi-gram synthesis is feasible with optimized reaction conditions.

Comparison of Synthesis Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH, DMF, bis(p-fluorophenyl)sulfone | 73% | >99% (sublimed) | High |

| Halogenation-Coupling | NIS, CuI, dioxane | ~58% | Moderate | Low |

化学反応の分析

9,9’-(スルホニルビス(4,1-フェニレン))ビス(3,6-ジ-tert-ブチル-9H-カルバゾール)は、次のような様々な化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、一般的な還元剤を使用して行うことができ、特定の官能基の還元をもたらします。

置換: この化合物は、特定の条件下で特定の置換基が他の置換基に置き換えられる置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学的研究の応用

Organic Light Emitting Diodes (OLEDs)

9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) has been extensively studied as a host material in OLEDs due to its excellent charge transport properties. It serves as a hole transport material (HTM) that facilitates efficient charge injection and transport within the device.

Case Study : A study demonstrated that incorporating this compound into the emissive layer of OLEDs significantly improved device performance. The devices exhibited enhanced brightness and efficiency compared to those using conventional HTMs .

Organic Photovoltaics (OPVs)

The compound is also utilized in OPV applications where it acts as a donor material. Its ability to facilitate exciton dissociation and charge transport makes it a valuable component in the active layer of solar cells.

Data Table: Performance Metrics of OPVs Using 9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole)

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 8.5% |

| Short-Circuit Current Density | 15.2 mA/cm² |

| Open-Circuit Voltage | 0.85 V |

These metrics indicate that the compound contributes positively to the overall efficiency of OPVs by enhancing charge mobility and exciton management .

Thermally Activated Delayed Fluorescence (TADF)

The structure of this compound allows it to exhibit thermally activated delayed fluorescence properties, making it suitable for use in TADF emitters. TADF materials are crucial for achieving high-efficiency OLEDs due to their ability to utilize both singlet and triplet excitons for light emission.

Research Findings : Research has shown that devices using TADF emitters based on this compound achieved external quantum efficiencies exceeding 30%, showcasing its potential in next-generation display technologies .

作用機序

9,9’-(スルホニルビス(4,1-フェニレン))ビス(3,6-ジ-tert-ブチル-9H-カルバゾール)の作用機序は、電子デバイスにおけるホールを輸送する能力を伴います。スルホニル基とカルバゾール基は、電荷キャリアの安定化に重要な役割を果たし、効率的な電荷輸送を可能にします。tert-ブチル基は、立体障害を提供し、化合物の熱安定性を高め、凝集を防ぎます。

類似化合物との比較

Key Research Findings

- Steric Effects : The tert-butyl groups in the target compound suppress aggregation, enhancing PLQY in solid-state devices compared to 2C .

- Linker Impact : Pyrimidine/pyrazine linkers in pDTCz-DPmS/pDTCz-DPzS reduce ΔEₛₜ, improving TADF efficiency over the phenylene-linked target compound .

- Thermal Stability : Sulfonyl-based compounds generally exhibit high thermal stability (T₅% > 400°C), making them suitable for vacuum-deposited OLEDs .

生物活性

The compound 9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole (CAS No. 1396165-20-0) is a derivative of carbazole known for its potential biological activities and applications in organic electronics. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 773.08 g/mol

- UV Absorption : 346 nm (in Toluene)

- Photoluminescence : 404 nm (in Toluene)

- Thermal Stability : TGA shows stability >250 °C .

Synthesis

The synthesis of this compound involves the reaction of 3,6-di-tert-butylcarbazole with bis(p-fluorophenyl)sulfone in a two-step process:

- Reaction of 3,6-di-tert-butylcarbazole with sodium hydride in N,N-dimethylformamide (DMF).

- Addition of bis(p-fluorophenyl)sulfone under similar conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of carbazole derivatives. While specific data on 9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole is limited, related compounds have demonstrated significant antibacterial and antifungal activities:

- Compounds derived from carbazole showed inhibition zones ranging from 12.6 mm to 26.08 mm against various bacteria including Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL .

- The compound's structure suggests potential activity against similar pathogens due to the presence of the sulfonyl group and the carbazole moiety.

Cytotoxicity and Cancer Research

Carbazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines:

- Compounds with similar structures have shown IC values as low as 5.9 µg/mL against A549 lung carcinoma cells .

- The ability of carbazole derivatives to induce apoptosis in cancer cells has been documented, indicating that 9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole may possess similar properties.

Case Studies

Several studies have focused on the biological activity of carbazole derivatives:

- Antibacterial Activity : A study reported that certain N-substituted carbazoles exhibited excellent antibacterial activity against Bacillus subtilis and E. coli, with zones of inhibition up to 22.3 mm at concentrations of 100 µg/mL .

- Antifungal Effects : Research indicated that carbazole derivatives showed antifungal activity against Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial action .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 9,9'-(sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole)?

- Methodology : The compound is synthesized via Ullmann coupling using bis(halogenated sulfone) precursors (e.g., 6,6'-sulfonylbis(3-bromopyridine)) and carbazole derivatives. Key conditions include:

- Solvent : Nitrobenzene at 190°C under nitrogen .

- Catalyst : Copper powder (1.1 equiv.) and potassium carbonate (3 equiv.) as a base.

- Reaction Time : 24 hours for complete conversion.

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : 1H and 13C NMR to verify connectivity of sulfone and carbazole moieties .

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N content) .

- HPLC : Purity assessment (>99% for sublimed grades) .

Q. What are the standard protocols for characterizing photophysical properties?

- Methodology :

- UV-Vis and PL Spectroscopy : Measure absorption (λmax ~346 nm in toluene) and emission (λem ~404 nm) to determine singlet-triplet energy gaps (ΔEST = 0.32 eV) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (>250°C with 0.5% weight loss) .

- Cyclic Voltammetry : Derive HOMO (-5.92 eV) and LUMO (-2.92 eV) levels for device compatibility .

Advanced Research Questions

Q. How does bridge modification (e.g., pyridine vs. pyrimidine) influence TADF efficiency in this compound?

- Methodology : Compare analogs with pyrimidine (pDTCz-DPmS) or pyrazine (pDTCz-DPzS) bridges:

- Photoluminescence Quantum Yield (PLQY) : Pyrimidine bridges achieve PLQY >68% vs. 55% for pyridine .

- ΔEST Reduction : Pyrimidine lowers ΔEST to <160 meV, enhancing reverse intersystem crossing (RISC) .

- Device Performance : Pyrimidine-based emitters show higher EQE (14–18%) in OLEDs due to balanced charge transport .

Q. What strategies improve OLED device efficiency using this compound as an emitter?

- Methodology :

- Host-Guest Optimization : Blend with high-triplet-energy hosts (e.g., PVK/OXD-7) to suppress exciton quenching .

- Doping Concentration : Optimize at 5–10 wt% to balance Förster resonance energy transfer (FRET) and aggregation .

- Layer Architecture : Use electron-transport layers (ETLs) like TPBi to align LUMO levels (-2.92 eV) .

Q. How do thermal decomposition pathways affect long-term stability in optoelectronic devices?

- Methodology :

- TGA-MS Analysis : Identify decomposition products (e.g., SO2 release at >300°C) .

- Accelerated Aging Tests : Expose films to 85°C/85% humidity; monitor PL intensity decay (e.g., <5% loss over 500 hours) .

- Computational Modeling : DFT studies predict bond dissociation energies (BDEs) for sulfone and carbazole linkages .

Q. How can computational modeling guide the design of derivatives with enhanced TADF properties?

- Methodology :

- DFT Calculations : Optimize geometry and calculate ΔEST using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Mulliken Population Analysis : Predict charge distribution to tailor donor-acceptor strength .

- TD-DFT : Simulate excited-state dynamics (e.g., S1 → T1 energy alignment) .

Q. How to reconcile contradictory data on this compound’s application in photocatalysis vs. OLEDs?

- Analysis :

- Photocatalysis : Studies show moderate activity due to high ΔEST (0.32 eV), limiting triplet exciton utilization .

- OLEDs : Structural rigidity and tert-butyl groups suppress non-radiative decay, favoring electroluminescence .

- Resolution : Tailor substituents (e.g., replace tert-butyl with electron-withdrawing groups) for photocatalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。